molecular formula C23H19BrN2O3 B5147978 5-bromo-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

5-bromo-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B5147978
M. Wt: 451.3 g/mol
InChI Key: XZZGTMIBKFYBHA-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, 5-bromo-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It can also inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, it can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its potent pharmacological activity. It can be used as a tool compound to study the mechanisms of inflammation, pain, and fever. Additionally, its antitumor and antimicrobial properties make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 5-bromo-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves several steps. The starting materials are 5-bromo-2-methoxybenzoic acid and 2-amino-5-(5-methyl-1,3-benzoxazol-2-yl)aniline. The two compounds are first converted into their corresponding acid chlorides using thionyl chloride. The acid chlorides are then reacted with N-methylbenzamide in the presence of a base to yield the final product.

Scientific Research Applications

5-bromo-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been shown to possess potent antitumor and antimicrobial properties.

properties

IUPAC Name

5-bromo-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3/c1-13-4-8-21-19(10-13)26-23(29-21)15-6-5-14(2)18(11-15)25-22(27)17-12-16(24)7-9-20(17)28-3/h4-12H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZGTMIBKFYBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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